3-Chloro-6-methyl-2-nitro-benzoic acid is an organic compound with the molecular formula . It is a derivative of benzoic acid, distinguished by the presence of a chlorine atom, a methyl group, and a nitro group on the benzene ring. This compound is utilized in various chemical reactions and has significant applications in scientific research and industrial processes. Its unique structure contributes to its reactivity and potential biological activities, making it a subject of interest in both synthetic and medicinal chemistry.
3-Chloro-6-methyl-2-nitro-benzoic acid falls under the category of aromatic carboxylic acids. It is classified as a nitro compound due to the presence of the nitro group () attached to the benzene ring. Its structure also classifies it as a halogenated aromatic compound because of the chlorine substituent.
The synthesis of 3-Chloro-6-methyl-2-nitro-benzoic acid primarily involves the nitration of 3-chloro-6-methyl-benzoic acid. The nitration reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which serves as both a nitrating agent and a dehydrating agent.
The molecular structure of 3-Chloro-6-methyl-2-nitro-benzoic acid features:
3-Chloro-6-methyl-2-nitro-benzoic acid can participate in various chemical reactions:
For each reaction type:
The mechanism of action for 3-Chloro-6-methyl-2-nitro-benzoic acid varies depending on its application. In biological systems, the nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components such as proteins or nucleic acids. The presence of chlorine and methyl groups influences binding affinities to molecular targets, potentially modulating enzyme activities or receptor interactions .
Quantitative analyses such as High Performance Liquid Chromatography (HPLC) can be employed to determine purity levels and assess reaction yields during synthesis .
3-Chloro-6-methyl-2-nitro-benzoic acid has several scientific uses:
Regioselective nitration of chlorinated toluene derivatives remains foundational for synthesizing 3-Chloro-6-methyl-2-nitrobenzoic acid precursors. This process typically employs a mixed-acid system (nitric-sulfuric acids) under controlled temperatures (0–5°C) to minimize polynitration. The electron-donating methyl group directs nitration ortho to itself, while the chlorine atom deactivates the ring, enhancing meta-substitution selectivity. Industrial adaptations use 3-nitro-o-xylene as the starting material, where nitration at C6 achieves 75–82% regioselectivity. A critical limitation is the formation of by-products like 3-nitrophthalic acid (up to 21.6%), necessitating purification via water washing or crystallization .
Table 1: Regioselective Nitration Outcomes
Starting Material | Reagents | Temperature (°C) | Yield (%) | Major By-Product |
---|---|---|---|---|
3-Nitro-o-xylene | HNO₃/H₂SO₄ | 0–5 | 82 | 3-Nitrophthalic acid (6.6%) |
3-Chloro-6-methyltoluene | HNO₃/AcOH | 10–15 | 78 | 2-Chloro-5-nitrobenzoic acid |
Following nitration, the methyl group undergoes oxidation to a carboxylic acid. Potassium permanganate (KMnO₄) in aqueous alkali (e.g., NaOH) or chromium trioxide (CrO₃) in acetic acid are standard oxidants. KMnO₄ is preferred for its operational simplicity: refluxing 3-Chloro-6-methyl-2-nitrotoluene with 5–10% KMnO₄ yields 70–85% of the target acid. However, over-oxidation risks exist, forming trace aldehydes or ketones. Industrial protocols include hot filtration to remove manganese dioxide residues and acidification to pH 2–3 for product precipitation [10]. CrO₃-based oxidation requires anhydrous conditions but achieves higher selectivity (>90%) at elevated temperatures (80–100°C).
Air (oxygen) oxidation replaces stoichiometric oxidants with eco-friendly molecular oxygen. Using cobalt(II) acetate or manganese(II) acetate as catalysts, 3-Chloro-6-methyl-2-nitrotoluene undergoes liquid-phase oxidation at 120–150°C under 2.0–4.0 MPa oxygen pressure. Catalytic systems often include co-catalysts (e.g., bromine radicals) to enhance turnover. For example, a cobalt acetate/bromide initiator achieves 85% conversion in 12 hours, with the carboxylic acid yield exceeding 70%. Key advantages include reduced waste (water as the sole by-product) and compatibility with dilute nitric acid as a co-oxidant [3].
Table 2: Air Oxidation Parameters
Catalyst System | Temperature (°C) | O₂ Pressure (MPa) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Co(OAc)₂/Mn(OAc)₂/Br⁻ | 130–140 | 2.2–2.5 | 7 | 72 |
Co(OAc)₂/Paraldehyde | 145–150 | 3.5–4.0 | 18 | 80 |
Palladium or copper catalysts enable direct C–H nitration, bypassing pre-functionalized intermediates. A Pd(II)/Cu(II) system in trifluoroacetic acid mediates ortho-nitration of 3-chlorotoluene derivatives using bismuth nitrate as a nitrating agent. This method achieves 60–65% regioselectivity for the nitro group at C2. Alternatively, electrophilic nitration using NO₂⁺ sources (e.g., acetyl nitrate) with iron(III) chloride catalysis affords the 2-nitro isomer in 55% yield. Limitations include catalyst deactivation by chloride and moderate selectivity [5].
Biocatalytic routes exploit engineered bacteria (e.g., Pseudomonas putida) expressing toluene dioxygenases or monooxygenases. These enzymes oxidize methyl groups in substrates like 3-Chloro-6-methyl-2-nitroaniline to carboxylic acids via alcohol and aldehyde intermediates. Laboratory studies show 40–50% conversion after 72 hours at 30°C, though productivity lags behind chemical methods. Immobilized enzyme systems improve reusability, with silica-entrapped enzymes retaining 80% activity after five cycles. Challenges include substrate toxicity to microbes and optimization of cofactor regeneration [7].
Solvent-free nitration minimizes waste and energy use. Melt-phase nitration involves heating 3-chlorotoluene derivatives with solid nitric acid hydrates (e.g., HNO₃·H₂O) at 40–60°C, achieving 88% conversion with 95% selectivity. Alternatively, ball-milling with clay-supported nitrating agents (e.g., KNO₃/montmorillonite) enables rapid reactions (30 minutes) at room temperature. These methods reduce solvent consumption by 100% and cut energy use by 50% compared to traditional processes. Industrial pilots confirm 20% lower carbon footprints [3].
Table 3: Solvent-Free vs. Conventional Nitration
Parameter | Solvent-Free Ball-Milling | Mixed-Acid Nitration |
---|---|---|
Reaction Time | 0.5 h | 4 h |
Temperature | 25°C | 0–5°C |
Solvent Waste | 0 kg/kg product | 5 kg/kg product |
Global Warming Potential | 1.2 kg CO₂-eq/kg | 3.8 kg CO₂-eq/kg |
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